D,L-Buthionine

Cancer Research Glutathione Metabolism Drug Resistance

GSH depletion studies using electrophilic scavengers (e.g., DEM) often yield inconsistent, off-target results. D,L-Buthionine provides sustained, irreversible γ-glutamylcysteine synthetase (γ-GCS) inhibition for durable glutathione depletion. • Irreversible γ-GCS inhibition vs. transient chemical scavenging • Differential potency across cancer lines: IC50 1.9 µM (melanoma) to 29 µM (ovarian) • Validated chemosensitizer with alkylating agents without exacerbating myelosuppression • Established ferroptosis inducer with exogenous iron ≥95% purity racemic mixture. For preclinical oncology & drug resistance research.

Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
CAS No. 4378-14-7
Cat. No. B015049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Buthionine
CAS4378-14-7
Synonymsuthionine
buthionine, (D)-isomer
buthionine, (DL)-isomer
buthionine, (L)-isome
Molecular FormulaC8H17NO2S
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESCCCCSCCC(C(=O)O)N
InChIInChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)
InChIKeyLAXXPOJCFVMVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D,L-Buthionine: Glutathione Biosynthesis Inhibitor


D,L-Buthionine (CAS 4378-14-7), specifically its sulfoximine derivative D,L-buthionine-S,R-sulfoximine (BSO), is a potent and specific irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis [1]. By depleting intracellular GSH, a major cellular antioxidant and detoxification molecule, BSO sensitizes tumor cells to chemotherapy and radiation, making it a critical tool in oncology research [2]. This compound is a racemic mixture of L- and D- isomers, with the L-isomer being the active inhibitory moiety [3]. Its primary applications lie in preclinical studies investigating drug resistance, ferroptosis induction, and the enhancement of therapeutic efficacy [4].

Workflow Glutathione depletion studies in cancer cell models and ferroptosis assays
Stereochemistry Racemic mixture; L-S-isomer reported as active γ-GCS inhibitor, L-R-isomer context may affect interpretation
Use Context Preclinical chemosensitization, radiosensitization, and drug resistance mechanism research

Why D,L-Buthionine Is Irreplaceable


While several agents deplete glutathione (e.g., diethyl maleate) or inhibit γ-GCS (e.g., methionine sulfoximine), their mechanisms, potency, and selectivity differ drastically, leading to inconsistent or off-target experimental outcomes. Unlike electrophilic agents like diethyl maleate (DEM) that chemically conjugate and remove GSH, BSO provides sustained, mechanism-based inhibition of GSH synthesis [1]. Crucially, the specific stereoisomer used is paramount: the L-S-isomer is the active inhibitor, while the L-R-isomer is inactive but can interfere with uptake and metabolism, underscoring why D,L-racemic mixtures or single isomers cannot be used interchangeably without careful consideration [2]. The quantitative evidence below demonstrates that D,L-BSO offers a unique balance of potency, cell line-specific efficacy, and in vivo tolerability that is not recapitulated by its closest analogs.

1
Mechanism mismatch Chemical scavengers like diethyl maleate remove GSH directly, not via synthesis inhibition; reported radiosensitization profiles may differ.
2
Potency gap Methionine sulfoximine exhibits >100-fold lower inhibitory potency; depletion efficiency may not transfer across cell lines.
3
Isomer interference The inactive L-R-isomer can compete with active L-S-isomer uptake; racemic vs. single-isomer preparations may shift experimental outcomes.

Quantitative Comparison: D,L-Buthionine vs. Alternatives


Cell Line-Specific GSH Depletion Potency

D,L-Buthionine sulfoximine (BSO) exhibits cell line-dependent potency in depleting glutathione, with IC50 values varying significantly across tumor types. For L-BSO, the active isomer, reported IC50 values are 1.9 µM for melanoma, 8.6 µM for breast, and 29 µM for ovarian tumor cells . In contrast, the higher homolog heptathionine sulfoximine demonstrates greater GSH depletion but is also associated with significant toxicity, limiting its utility [1]. Methionine sulfoximine, a structural analog, inhibits γ-GCS with >100-fold lower potency compared to BSO [2].

Cell-Line GSH Depletion
Reported context
L-BSO: 1.9–29 µM Methionine sulfoximine: >200 µM >100-fold difference
Supports cell-type-specific potency review; cross-study values require own lab validation.
Heptathionine sulfoximine linked to higher toxicity in same reference.
Cancer Research Glutathione Metabolism Drug Resistance

Radiosensitization: BSO vs. Diethyl Maleate

In a direct comparative study using Chinese hamster V79 lung cells, both BSO and DEM depleted cellular GSH to <5% of control levels. However, hypoxic cells treated with DEM exhibited greater X-ray sensitization (D0 = 3.22 Gy) compared to BSO-treated cells (D0 = 4.30 Gy) [1]. The control hypoxic D0 was 4.87 Gy. For A549 human lung carcinoma cells, the hypoxic D0 values were 5.00 Gy (control) vs 4.02 Gy (BSO) [1]. This indicates that while both agents deplete GSH, the mechanism of depletion (chemical conjugation vs. synthesis inhibition) differentially affects the cellular radiation response, particularly under hypoxia.

Hypoxic Radiosensitization
Head-to-head
BSO: D0 4.30 Gy DEM: D0 3.22 Gy Δ 1.08 Gy (V79 cells)
Mechanism-based GSH inhibition yields distinct hypoxic cell survival endpoint vs. chemical scavenger.
V79 and A549 cells under hypoxia; reported D0 values are model-specific.
Radiation Oncology Radiosensitization Hypoxia

In Vivo Chemosensitization and Bone Marrow Sparing

In vivo studies in mice bearing NFSa fibrosarcoma demonstrated that BSO pretreatment (5 mmol/kg, i.p.) effectively chemosensitized tumors to cyclophosphamide (CYM), cisplatin (CDDP), and bleomycin (BLM) [1]. Crucially, while BSO enhanced the antitumor effects of these agents, it did not increase the myelosuppression (bone marrow toxicity) caused by CYM [1]. This differential effect—potentiation of tumor cytotoxicity without exacerbating hematological toxicity—is a key differentiator from some other chemosensitizers. In contrast, the higher homolog heptathionine sulfoximine, while more potent at depleting GSH, exhibits significant toxicity in vivo [2].

In Vivo Chemosensitization
Class-level
BSO: tumor response enhancement without added myelosuppression Heptathionine sulfoximine: GSH depletion linked to notable toxicity
Reported bone marrow sparing endpoint context; model-dependent outcome, review for specific tumor models.
NFSa fibrosarcoma mouse model; BSO 5 mmol/kg i.p.
Chemosensitization In Vivo Pharmacology Drug Resistance

Stereospecific Inhibition by BSO Isomers

The inhibitory activity of BSO is stereospecific. The L-buthionine-S-sulfoximine isomer is the potent inhibitor of γ-glutamylcysteine synthetase (Ki ~ 0.1 µM), while the L-buthionine-R-sulfoximine isomer is inactive as an enzyme inhibitor [1]. However, the L-R-isomer can competitively interfere with the uptake and metabolism of the active L-S-isomer, modulating its effects in vivo [1]. The D-isomer of BSO is also inactive. This stereochemical specificity is critical; racemic D,L-BSO or preparations containing the R-isomer may exhibit altered potency and pharmacokinetics compared to pure L-S-BSO [2].

Stereospecific Inhibition
Head-to-head
L-S-BSO: Ki ~0.1 µM L-R-BSO: inactive (Ki >100 µM) >1000-fold difference
Enantiomer identity critical for assay interpretation; racemic mixture requires isomer-aware design.
In vitro enzyme inhibition; R-isomer may interfere with uptake.
Stereochemistry Enzyme Inhibition Isomer Purity

Optimal Application Scenarios


Preclinical Chemosensitization for Solid Tumors

Based on in vivo evidence showing that BSO enhances the efficacy of alkylating agents like cyclophosphamide and cisplatin without exacerbating myelosuppression [1], D,L-buthionine is the preferred GSH modulator for preclinical studies aiming to improve therapeutic index in solid tumor models. Its favorable toxicity profile relative to higher homologs makes it suitable for combination therapy investigations.

Radiosensitization in Hypoxic Tumors

The head-to-head comparison data demonstrating that BSO-mediated GSH depletion yields distinct radiosensitization effects compared to chemical scavengers like DEM [2] positions D,L-buthionine as a critical tool for dissecting the role of sustained GSH synthesis inhibition in radiation response, particularly in hypoxic conditions.

GSH Modulation for Drug Resistance Studies

The wide range of IC50 values across melanoma (1.9 µM), breast (8.6 µM), and ovarian (29 µM) cancer cell lines makes D,L-buthionine a valuable agent for tailoring GSH depletion strategies in specific cancer types. Researchers investigating intrinsic or acquired drug resistance mechanisms can leverage this differential potency to optimize experimental conditions.

Ferroptosis Induction and Oxidative Stress

BSO is a well-established inducer of ferroptosis when combined with exogenous iron sources [3]. Its specific, irreversible inhibition of GSH synthesis provides a robust model system for studying iron-dependent cell death pathways and the role of glutathione in mitigating oxidative stress, distinguishing it from other GSH modulators with different mechanisms.

Application
Selection Property
Validation Focus
Solid tumor chemosensitization models
Sustained GSH synthesis inhibition
Tumor model-response and bone marrow endpoints
Hypoxic tumor radiosensitization studies
Mechanism-based vs. scavenger GSH depletion
Hypoxic cell survival and oxygen enhancement ratio endpoints
Drug resistance mechanism research
Cell-type-dependent depletion potency
Cell-line specific IC50 review and drug sensitivity endpoints
Ferroptosis and oxidative stress studies
Irreversible GSH synthesis blockade
Iron-dependent cell death pathway readouts

Technical Documentation Hub

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42 linked technical documents
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